molecular formula C18H21N3O2 B5782371 5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol

Cat. No.: B5782371
M. Wt: 311.4 g/mol
InChI Key: XOUHJHUJCXTFNO-UHFFFAOYSA-N
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Description

5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is a complex organic compound that features a benzimidazole moiety linked to a methoxyphenol group

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the future directions of this compound could be in the development of novel drugs to overcome the increasing public health problems due to antimicrobial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: Similar structure but lacks the benzimidazole moiety.

    2-(5-Methyl-1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring instead of benzimidazole.

    3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: Similar benzimidazole core but different substituents.

Uniqueness

5-Methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12(2)21-16-7-5-4-6-15(16)20-18(21)19-11-13-8-9-14(23-3)10-17(13)22/h4-10,12,22H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHJHUJCXTFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325985
Record name 5-methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692267-91-7
Record name 5-methoxy-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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